



# Creating CCR5 Knockout Cell Lines for In Vitro Studies

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Compound of Interest		
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**Application Notes and Protocols** 

For Researchers, Scientists, and Drug Development Professionals.

## Introduction

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial role in the immune system by regulating leukocyte chemotaxis.[1] Notably, CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical host factor for viral entry and transmission.[2][3][4][5] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection, highlighting CCR5 as a key therapeutic target.[5][6] The development of CCR5 knockout (KO) cell lines provides a powerful in vitro tool for studying HIV-1 infection, screening antiviral drugs, and investigating the broader roles of CCR5 in immune signaling.[7][8][9]

This document provides detailed protocols for generating and validating CCR5 knockout cell lines using the CRISPR-Cas9 system. The methodologies cover guide RNA (gRNA) design, delivery of CRISPR-Cas9 components, single-cell cloning, and comprehensive validation of the knockout at both the genomic and protein levels.

# **Data Presentation**

# Table 1: Recommended sgRNA Sequences for Human CCR5 Knockout



Target Exon	sgRNA Sequence (5' to 3')	PAM	Notes
Exon 1	GAGCATGACTGACA TCTACGCC	TGG	Targets the region of the natural CCR5- $\Delta$ 32 mutation.[10]
Exon 1	GTCTTCATTACACCT GCAGCTC	AGG	Targets a conserved region in the first exon.
Exon 1	GCTGTCTTCATTACA CCTGCAG	AGG	Alternative sequence targeting the first exon.

Note: It is recommended to test at least two different gRNAs to increase the likelihood of successful knockout.[11] gRNA sequences should be verified against the target genome of the specific cell line being used.

**Table 2: PCR Primers for Genomic Validation of CCR5** 

Knockout

Primer Name	Primer Sequence (5' to 3')	Purpose	Expected Amplicon Size (WT)
CCR5_Fwd	CAAAAAGAAGGTCT TCATTACACC	Amplification of the CCR5 target region for Sanger sequencing.	~613 bp[12]
CCR5_Rev	CAGGAAACAGCAGA GGCAGAA	Amplification of the CCR5 target region for Sanger sequencing.	~613 bp[12]

# **Experimental Protocols**

# **Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR5**

# Methodological & Application





This protocol outlines the steps for introducing the CRISPR-Cas9 machinery into a target cell line to induce mutations in the CCR5 gene.

### 1.1. gRNA Design and Cloning

- Design two to three single guide RNAs (sgRNAs) targeting an early exon of the CCR5 gene.
   [13] Online design tools can be used to identify sequences with high on-target and low off-target potential.
- Synthesize and clone the designed sgRNA sequences into a suitable expression vector.[7]
   [15] Many commercially available vectors also co-express the Cas9 nuclease and a fluorescent marker (e.g., GFP) for selection.[15][16]
- Verify the correct insertion of the gRNA sequence into the vector via Sanger sequencing.[15]

#### 1.2. Cell Culture and Transfection

- Culture the target cells (e.g., HEK293T, Jurkat, or other T-cell lines) in their recommended growth medium. Ensure cells are healthy and actively dividing.[17][18]
- Approximately 18-24 hours before transfection, seed the cells in a 6-well plate to achieve 50-80% confluency on the day of transfection.[16][17][18]
- Transfect the cells with the Cas9/sgRNA expression plasmid(s) using a suitable method such as lipid-based transfection or electroporation.[17][19][20] Follow the manufacturer's protocol for the chosen transfection reagent or instrument.
- (Optional) For difficult-to-transfect cells, lentiviral transduction can be used to deliver the CRISPR-Cas9 components.[19][20]

#### 1.3. Enrichment of Transfected Cells

- If the plasmid contains a fluorescent marker, enrich for transfected cells 48-72 hours posttransfection using Fluorescence-Activated Cell Sorting (FACS).[8][15]
- Alternatively, if the plasmid contains a drug resistance marker, select for transfected cells by adding the appropriate antibiotic to the culture medium.[16]



# **Protocol 2: Single-Cell Cloning**

To generate a clonal cell line with a homozygous knockout, it is essential to isolate and expand single cells.[7][8][9]

#### 2.1. Single-Cell Sorting by FACS

- Prepare a single-cell suspension of the enriched transfected cells.
- Use a flow cytometer to sort single, GFP-positive cells into individual wells of a 96-well plate containing conditioned media.[21]

#### 2.2. Limited Dilution

- Prepare serial dilutions of the enriched cell suspension to a final concentration of approximately 1 cell per 100 μL.[21]
- Dispense 100 μL of the diluted cell suspension into each well of a 96-well plate.
- Visually inspect the plate after 24 hours to identify wells containing a single cell.

## 2.3. Clonal Expansion

- Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.
- Gradually expand the clones by transferring them to larger culture vessels (e.g., 24-well plates, then 6-well plates).[21]

# **Protocol 3: Validation of CCR5 Knockout**

Validation is a critical step to confirm the absence of functional CCR5 at both the genomic and protein levels.[22][23]

#### 3.1. Genomic DNA Extraction and PCR

 Once a sufficient number of cells from each clone is available, harvest a portion to extract genomic DNA.



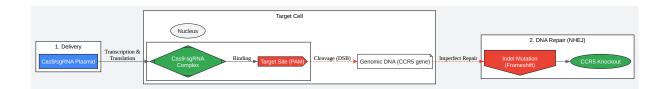
 Amplify the region of the CCR5 gene targeted by the sgRNAs using the primers listed in Table 2.[12]

## 3.2. Sanger Sequencing and Analysis

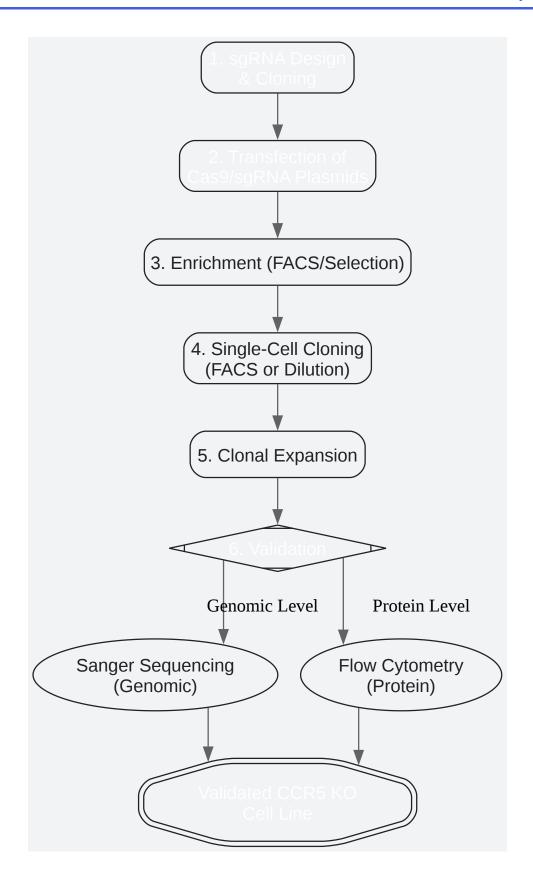
- Purify the PCR products and send them for Sanger sequencing.
- Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site.[7][24] The presence of overlapping peaks in the chromatogram after the cut site is indicative of a successful edit.
- For more detailed analysis of indel composition, PCR products can be cloned into a TA
  vector and multiple clones sequenced, or next-generation sequencing can be performed.[25]
- 3.3. Flow Cytometry for CCR5 Surface Expression
- Prepare a single-cell suspension of the parental cell line and the putative knockout clones.
- Stain the cells with a fluorescently-labeled anti-CCR5 antibody (e.g., clone 2D7).[26][27][28]
- Include an isotype control to account for non-specific antibody binding.[26][29]
- Analyze the cells using a flow cytometer. A successful knockout clone will show a significant reduction or complete absence of CCR5 surface expression compared to the wild-type parental line.[27][30]

# **Mandatory Visualizations**













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